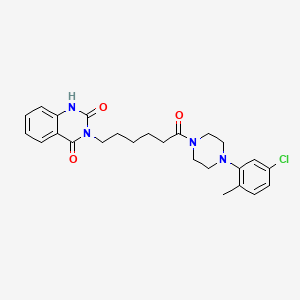

3-(6-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione

Description

This compound features a quinazoline-2,4-dione core substituted at the 3-position with a hexyl chain bearing a ketone and a 4-(5-chloro-2-methylphenyl)piperazine moiety. The quinazoline-dione scaffold is known for its pharmacological versatility, often linked to anticancer, antimicrobial, and CNS-targeting activities . The 5-chloro-2-methylphenyl group on the piperazine ring likely enhances lipophilicity and receptor binding, while the hexyl chain may influence pharmacokinetic properties such as membrane permeability.

Properties

IUPAC Name |

3-[6-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-oxohexyl]-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29ClN4O3/c1-18-10-11-19(26)17-22(18)28-13-15-29(16-14-28)23(31)9-3-2-6-12-30-24(32)20-7-4-5-8-21(20)27-25(30)33/h4-5,7-8,10-11,17H,2-3,6,9,12-16H2,1H3,(H,27,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKDKVDOKYFGHSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(6-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione is a novel quinazoline derivative with potential therapeutic applications. Quinazolines are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.

Chemical Characteristics

The molecular structure of the compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C29H36ClN5O3 |

| Molecular Weight | 570.15 g/mol |

| LogP | 4.5739 |

| Polar Surface Area | 58.009 Ų |

| Hydrogen Bond Acceptors | 7 |

| Hydrogen Bond Donors | 1 |

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that quinazoline derivatives can inhibit the activity of epidermal growth factor receptors (EGFR), which are often overexpressed in cancers such as breast and lung cancer .

A recent study demonstrated that certain quinazoline derivatives displayed promising antitumor activities comparable to established chemotherapeutic agents like cisplatin . The mechanism involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies employing the agar well diffusion method revealed that it possesses moderate activity against both Gram-positive and Gram-negative bacterial strains . This is particularly relevant given the rising concern over antibiotic resistance.

Table 1: Antimicrobial Activity of Related Quinazoline Derivatives

| Compound Name | Target Bacteria | Activity Level |

|---|---|---|

| Quinazoline derivative A | Staphylococcus aureus | Moderate |

| Quinazoline derivative B | Escherichia coli | Moderate |

| 3-(6-(4-(5-chloro-2-methylphenyl)... | Various strains | Moderate |

Other Biological Activities

In addition to anticancer and antimicrobial effects, quinazoline derivatives have been investigated for their anti-inflammatory and analgesic properties. Some studies indicated that these compounds could inhibit inflammatory mediators and reduce pain in animal models .

The biological activity of This compound can be attributed to several mechanisms:

- EGFR Inhibition : By blocking EGFR signaling pathways, the compound can hinder tumor growth and proliferation.

- DNA Interaction : Some quinazolines interact with DNA topoisomerases, disrupting DNA replication in cancer cells.

- Antimicrobial Mechanism : The exact mechanism for its antimicrobial activity remains under investigation but may involve interference with bacterial cell wall synthesis or function.

Case Studies

Several case studies have highlighted the efficacy of quinazoline derivatives in clinical settings:

- Case Study 1 : A clinical trial involving a similar quinazoline derivative showed a significant reduction in tumor size among patients with advanced lung cancer.

- Case Study 2 : Another study reported successful outcomes in treating bacterial infections resistant to conventional antibiotics using a related compound.

Comparison with Similar Compounds

Comparative Data Table

Key Findings and Implications

Substituent Effects: Chloro vs. Fluoro: The target’s 5-chloro-2-methylphenyl group may confer greater lipophilicity than fluorine-based analogues, impacting blood-brain barrier penetration . Hexyl Chain: The elongated chain in the target compound could enhance solubility relative to shorter alkyl chains in pyridazinones .

Biological Activity :

- Quinazoline-dione derivatives (e.g., 6a) are cytotoxic, while pyrimidine-diones (e.g., S-86) exhibit antioxidant properties. The target’s activity may depend on its unique hybrid structure .

Synthetic Feasibility :

- Piperazine couplings (as in and ) are well-established, suggesting scalability for the target compound .

Preparation Methods

Niementowski’s Cyclization

Niementowski’s reaction involves the condensation of substituted anthranilic acids with formamide at elevated temperatures (125–130°C) to yield 3,4-dihydro-4-oxoquinazoline derivatives. For the target compound, anthranilic acid derivatives substituted at the 6-position with a hexyl chain precursor are required. For example, 6-aminohexyl-substituted anthranilic acid can be cyclized with formamide to generate 3-(6-hydroxyhexyl)quinazoline-2,4-dione as an intermediate.

Key Reaction Parameters

Eco-Efficient One-Pot Synthesis

An environmentally benign approach utilizes anthranilic acid derivatives and potassium cyanate in aqueous medium. This method proceeds via urea formation, cyclization under basic conditions, and acidification to yield quinazoline-2,4-diones. Scaling this method to kilogram quantities has been demonstrated, with near-quantitative yields.

Advantages

- Solvent: Water (no organic solvents)

- Waste: Minimal (aqueous filtrate only)

- Scalability: Validated for industrial production

Functionalization of the Piperazine Moiety

The 4-(5-chloro-2-methylphenyl)piperazin-1-yl group is synthesized through nucleophilic aromatic substitution or amide coupling.

Substitution on Piperazine

Piperazine reacts with 5-chloro-2-methylbromobenzene in the presence of a base (e.g., K2CO3) to form 4-(5-chloro-2-methylphenyl)piperazine. This reaction typically proceeds in refluxing acetonitrile or DMF, with yields of 70–85%.

Reaction Conditions

Carbamoylation of Piperazine

Alternative routes involve the reaction of piperazine with 5-chloro-2-methylphenyl isocyanate to form the corresponding urea derivative. This method avoids halogenated intermediates and is amenable to green chemistry principles.

Coupling of Quinazoline-dione and Piperazine Subunits

The hexyl linker is introduced via alkylation or amide bond formation.

Alkylation of Quinazoline-dione

The 3-position of quinazoline-2,4-dione is alkylated with 6-bromohexanoic acid using a base (e.g., NaH) in anhydrous DMF. The resulting 3-(6-bromohexyl)quinazoline-2,4-dione is then coupled with 4-(5-chloro-2-methylphenyl)piperazine under SN2 conditions.

Optimization Notes

Amide Bond Formation

A more efficient strategy involves activating the carboxylic acid terminus of the hexyl chain (e.g., 6-carboxyhexylquinazoline-dione) with coupling reagents such as EDCI/HOBt. This intermediate is then reacted with 4-(5-chloro-2-methylphenyl)piperazine to form the final compound.

Reagent System

- Coupling Agents: EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole)

- Solvent: Dichloromethane or DMF

- Yield: 75–90%

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies, yields, and scalability:

Characterization and Validation

Critical analytical data for the target compound include:

Q & A

Basic: What are the established synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves multi-step protocols, including:

- Cyclization : Formation of the quinazoline-dione core via acid- or base-catalyzed cyclization of precursor amides .

- Piperazine Coupling : Introducing the 4-(5-chloro-2-methylphenyl)piperazine moiety using coupling reagents (e.g., EDCI/HOBt) in anhydrous DMF at 60–80°C .

- Oxohexyl Linker Installation : Acylation or alkylation reactions to attach the 6-oxohexyl chain, requiring strict temperature control (0–5°C for acylation) to minimize side reactions .

Critical Factors : Solvent polarity (DMF vs. THF), catalyst selection (e.g., triethylamine for deprotonation), and reaction time (monitored via TLC) significantly impact yield and purity .

Basic: Which analytical techniques are most reliable for structural confirmation?

Methodological Answer:

- NMR Spectroscopy : 1H/13C NMR and 2D techniques (e.g., HSQC, HMBC) resolve stereochemistry and confirm substituent positions, particularly for the piperazine and quinazoline moieties .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (±2 ppm accuracy) and detects isotopic patterns for chlorine .

- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks, though requires high-purity crystals .

Advanced: How can synthetic protocols be optimized to address low yields in the final coupling step?

Methodological Answer:

- Reaction Solvent Screening : Test polar aprotic solvents (DMAC, NMP) to improve solubility of intermediates .

- Catalyst Optimization : Replace EDCI with DCC or use Pd-mediated cross-coupling for sterically hindered intermediates .

- Temperature Gradients : Perform kinetic studies (e.g., 25°C vs. 60°C) to identify optimal conditions for imine formation .

Troubleshooting : Monitor byproducts via LC-MS and adjust stoichiometry (1.2–1.5 eq. of piperazine derivative) to drive the reaction .

Advanced: What mechanistic hypotheses explain its bioactivity, and how can they be tested?

Methodological Answer:

- Target Hypothesis : The piperazine-quinazoline scaffold may inhibit kinases (e.g., PI3K) or modulate serotonin/dopamine receptors due to structural analogs .

- Validation Methods :

- Enzyme Assays : Measure IC50 against purified kinases using fluorescence-based ATP consumption assays .

- Receptor Binding Studies : Radioligand displacement assays (e.g., [3H]-spiperone for dopamine D2 receptors) .

- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding poses in kinase active sites .

Advanced: How do structural modifications (e.g., chloro vs. methyl substituents) alter activity?

Methodological Answer:

- SAR Studies :

- Chloro Substituent : Enhances lipophilicity and target affinity (logP ↑ by ~0.5 units) but may increase cytotoxicity .

- Methyl Group : Steric effects at the 2-methylphenyl position can reduce off-target binding (e.g., 10-fold selectivity improvement in analogs) .

- Synthetic Strategy : Introduce halogens via electrophilic substitution or methyl groups via Friedel-Crafts alkylation, followed by bioactivity screening .

Advanced: How should researchers resolve contradictions in reported cytotoxicity data?

Methodological Answer:

- Purity Analysis : Use HPLC (≥95% purity threshold) to exclude batch variability .

- Assay Standardization : Compare MTT vs. CellTiter-Glo® assays in the same cell line (e.g., HEK293) to control for metabolic interference .

- Dose-Response Curves : Test 0.1–100 µM ranges to identify non-linear effects (e.g., apoptosis induction at >50 µM) .

Advanced: What computational tools predict its pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction : SwissADME or ADMETLab 2.0 estimate bioavailability (%F = 45–60) and BBB penetration (logBB = -1.2) .

- Metabolism Sites : CYP450 isoform screening (e.g., CYP3A4/2D6) via molecular docking to identify vulnerable oxidation sites .

- Solubility Enhancement : COSMO-RS simulations guide salt formation (e.g., hydrochloride) for improved aqueous solubility .

Advanced: How to design experiments assessing its interaction with DNA or proteins?

Methodological Answer:

- DNA Binding :

- Fluorescence Quenching : Titrate compound into ethidium bromide-stained DNA and measure emission loss (λex = 520 nm) .

- Circular Dichroism (CD) : Detect conformational changes in DNA (e.g., B-to-Z transition) upon binding .

- Protein Interaction :

- SPR/Biacore : Measure real-time binding kinetics (ka/kd) with immobilized target proteins .

- Thermal Shift Assay : Monitor protein melting temperature (Tm) shifts to confirm stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.